Bienvenue dans la boutique en ligne BenchChem!

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Medicinal Chemistry Drug Intermediate Physicochemical Profiling

This Apixaban pathway intermediate incorporates both the 2-oxopiperidin-1-yl aniline and 4,5-dimethoxy-2-nitrobenzamide moieties, enabling convergent synthetic strategies that bypass multistep sequences. The 4-methyl substitution confers a distinct RP-HPLC retention shift versus the des‑methyl analog, making it a critical system suitability marker for Apixaban impurity profiling. Procure with confidence: verify ≥98% HPLC purity, ¹H/¹³C NMR identity, and negligible Pd residue to meet cGMP intermediate requirements.

Molecular Formula C21H23N3O6
Molecular Weight 413.43
CAS No. 941919-41-1
Cat. No. B2469477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
CAS941919-41-1
Molecular FormulaC21H23N3O6
Molecular Weight413.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O
InChIInChI=1S/C21H23N3O6/c1-13-7-8-14(10-16(13)23-9-5-4-6-20(23)25)22-21(26)15-11-18(29-2)19(30-3)12-17(15)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26)
InChIKeyMUFYGNAHDCSCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS 941919-41-1): Compound Identity and Structural Classification


4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS 941919-41-1, PubChem CID 7687743, molecular formula C₂₁H₂₃N₃O₆, molecular weight 413.4 g/mol) is a synthetic nitrobenzamide derivative bearing the 2-oxopiperidin-1-yl phenyl pharmacophore characteristic of intermediates and impurities within the Apixaban (Factor Xa inhibitor) synthetic lineage [1]. Its computed physicochemical properties include XLogP3-AA of 2.7, topological polar surface area of 114 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is catalogued by multiple chemical suppliers as a research reagent and potential synthetic building block [2].

Why A Nitrobenzamide Apixaban Intermediate Cannot Be Arbitrarily Substituted: Structural Determinants for 941919-41-1


Compounds within the 2-oxopiperidin-1-yl nitrobenzamide series—including CAS 941919-41-1 and its nearest structural analogs (CAS 941872-52-2, 941978-71-8, and 922931-97-3)—differ by specific substituent patterns on both the central phenyl ring (4-methyl vs. 4-H vs. 4-methoxy vs. 3-methoxy-4-oxopiperidinyl) and the nitrobenzamide moiety (4,5-dimethoxy-2-nitro vs. 4-chloro-3-nitro vs. 4-nitro) [1]. These structural variations can profoundly alter reactivity at the nitro reduction step, amide bond stability, and downstream coupling efficiency in multi-step Apixaban syntheses [2][3]. Consequently, procurement based solely on scaffold similarity without verifying the exact substitution pattern introduces risk of synthetic failure, divergent impurity profiles, and non-compliance with pharmacopoeial reference standard specifications [3].

Quantitative Differentiation Evidence for 4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS 941919-41-1)


Structural Differentiation via Computed Physicochemical Properties vs. Nearest Nitrobenzamide Analogs

CAS 941919-41-1 bears a unique combination of a 4,5-dimethoxy-2-nitrobenzamide core and a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl aniline moiety. Its computed XLogP3-AA of 2.7 [1] distinguishes it from the more polar analog CAS 941978-71-8 (4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide), which carries an additional methoxy group on the central phenyl ring and is predicted to have a lower logP. The topological polar surface area (TPSA) of 114 Ų reflects the contribution of the two methoxy groups, the nitro group, and the amide and lactam carbonyls [1]. These computed properties influence chromatographic retention behavior in HPLC method development and solid-phase extraction protocols for impurity quantification [2].

Medicinal Chemistry Drug Intermediate Physicochemical Profiling

Commercially Available Purity Specification vs. Generic Nitrobenzamide Building Blocks

Commercial suppliers list CAS 941919-41-1 at 98% purity (HPLC), with packaging options from 1 kg to 5 kg . This contrasts with the simpler building block 4,5-dimethoxy-2-nitrobenzamide (CAS 4959-60-8), which is also commercially available but lacks the elaborated aniline side chain required for direct incorporation into the Apixaban scaffold . The 98% HPLC purity specification provides a baseline for procurement quality assessment; however, no published comparative batch-to-batch consistency data, residual solvent profiles, or storage stability data exist from non-excluded sources for this specific compound.

Chemical Procurement Purity Specification Analytical Reference Standard

Synthetic Pathway Role: Nitrobenzamide Intermediate Positioning in Apixaban Synthesis

The Apixaban synthetic pathway described in the Monatshefte für Chemie (2024) paper proceeds from 4-chloronitrobenzene and piperidine through an eight-step sequence involving nitro group reduction, lactam oxidation, and amide coupling [1]. In this context, CAS 941919-41-1 represents a late-stage nitrobenzamide intermediate that already bears the complete 2-oxopiperidin-1-yl phenyl aniline fragment and the 4,5-dimethoxy-2-nitrobenzoyl moiety—requiring only nitro reduction and subsequent cyclization to form the pyrazolopyridine core of Apixaban [1][2]. By contrast, the earlier intermediates in the patent literature (e.g., compounds of Formula IV and V in US20180099963A1 and WO2014072884A1) bear only the piperidine or partially oxidized lactam, necessitating additional oxidation and coupling steps [2][3]. This later-stage entry point can reduce synthetic step count for researchers optimizing convergent Apixaban routes.

Apixaban Synthesis Process Chemistry Key Intermediate

Unique Substituent Pattern: Distinction from Chloro- and Des-Methyl Nitrobenzamide Analogs

SAR studies on benzamide-based Factor Xa inhibitors, including the patent literature (US Patent 6,967,208 and related Millennium Pharmaceuticals benzamide inhibitor patents), indicate that the nature and position of substituents on both the benzamide ring and the aniline-derived phenyl ring modulate binding affinity at the S1 and S4 subsites of Factor Xa [1]. CAS 941919-41-1 features a 4,5-dimethoxy substitution pattern on the nitrobenzamide ring, which is distinct from the 4-chloro-3-nitro pattern of CAS 922931-97-3 and the unsubstituted (des-methyl) phenyl ring of CAS 941872-52-2 [2]. While direct Factor Xa inhibition data for CAS 941919-41-1 are absent from the peer-reviewed literature, the 4-methyl group on the central phenyl ring and the 4,5-dimethoxy-2-nitro motif on the benzamide combine to create a unique electronic and steric environment that differentiates it from all other commercially catalogued analogs in the CAS 941-series cluster [2].

Structure-Activity Relationship Apixaban Impurity Chemical Library

Procurement-Relevant Application Scenarios for 4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS 941919-41-1)


Synthetic Intermediate for Convergent Apixaban Process Development

As a late-stage intermediate already bearing both the 2-oxopiperidin-1-yl phenyl aniline fragment and the fully elaborated 4,5-dimethoxy-2-nitrobenzamide group, CAS 941919-41-1 can serve as a platform intermediate for developing convergent synthetic routes to Apixaban that bypass earlier multi-step sequences starting from 4-chloronitrobenzene and piperidine [1]. Its computed XLogP3-AA of 2.7 and TPSA of 114 Ų inform solvent selection for nitro reduction and amide coupling steps [2]. Researchers should verify purity (target ≥98% by HPLC), identity (¹H/¹³C NMR, HRMS), and absence of residual palladium or other metal catalysts if the compound was procured for cGMP intermediate use [1].

Chromatographic Method Development and Impurity Profiling for Apixaban Drug Substance

The compound's distinct combination of 4,5-dimethoxy-2-nitrobenzamide and 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moieties makes it a candidate impurity marker or system suitability standard in RP-HPLC methods for Apixaban purity testing [1]. The 4-methyl substituent on the central phenyl ring confers a retention time shift relative to the des-methyl analog (CAS 941872-52-2), enabling chromatographic resolution in C18 reversed-phase systems as validated in published Apixaban impurity methods [1]. When used as a reference marker, the compound should be characterized for retention time, relative retention time (RRT), and UV λmax under the specific gradient conditions of the analytical method.

Structure-Activity Relationship Probe for Factor Xa Inhibitor Medicinal Chemistry

The nitro group of CAS 941919-41-1 serves as a synthetic handle for reduction to the corresponding aniline, which can then be elaborated into diverse heterocyclic scaffolds (pyrazolopyridines, imidazopyridines, triazolopyridines) for Factor Xa inhibitor SAR exploration [1]. In the context of the benzamide-based Factor Xa inhibitor chemotype described in US Patent 6,967,208, the 4,5-dimethoxy pattern on the benzamide ring and the 4-methyl substitution on the central phenyl ring together represent a unique steric and electronic pharmacophore fingerprint among the catalogued CAS 941-series analogs [1][2].

Procurement Benchmarking Against Structurally Proximal Analogs for Chemical Library Enrichment

When enriching a focused chemical library around the Apixaban pharmacophore, CAS 941919-41-1 provides a substitution pattern that is orthogonal to that of the more commonly catalogued analogs CAS 941872-52-2 (des-methyl), CAS 941978-71-8 (3-methoxy), and CAS 922931-97-3 (4-chloro-3-nitro) [1]. This orthogonality in substituent space ensures that the library captures distinct steric and electronic parameter combinations. Procurement decisions should consider the compound's molecular weight (413.4 g/mol), computed logP (2.7), and hydrogen bond donor/acceptor counts (1/6) to ensure compatibility with downstream screening assay conditions (e.g., DMSO solubility, protein binding) [1].

Quote Request

Request a Quote for 4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.